Product packaging for 1-Bromo-4-ethoxy-2-isopropylbenzene(Cat. No.:)

1-Bromo-4-ethoxy-2-isopropylbenzene

Cat. No.: B13384747
M. Wt: 243.14 g/mol
InChI Key: WTPOTKCHVUMXOM-UHFFFAOYSA-N
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Description

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a method for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 1-bromo-4-ethoxy-2-isopropylbenzene, several logical disconnections can be proposed based on the three substituents attached to the benzene (B151609) ring.

The primary disconnections involve breaking the bonds between the aromatic ring and each substituent:

C-Br bond disconnection: This suggests an electrophilic bromination of a precursor like 4-ethoxy-2-isopropylbenzene.

C-O (ether) bond disconnection: This points towards an etherification reaction, such as a Williamson ether synthesis, starting from a 4-bromo-2-isopropylphenol (B32581) intermediate.

C-C (isopropyl) bond disconnection: This implies a Friedel-Crafts alkylation to introduce the isopropyl group onto a 1-bromo-4-ethoxybenzene substrate.

Each of these disconnections leads to a different synthetic strategy, relying on well-established aromatic substitution reactions. The choice of the most efficient route depends on the directing effects of the substituents present on the ring at each step, potential side reactions, and the availability of starting materials.

Electrophilic Aromatic Substitution Approaches for Halo- and Alkyl-Substitution

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing functional groups onto an aromatic ring. The synthesis of this compound can be achieved by a sequence of EAS reactions.

The introduction of a bromine atom onto a pre-existing substituted benzene ring is a common synthetic step. In a plausible pathway to the target molecule, the final step could be the bromination of 4-ethoxy-2-isopropylbenzene.

The directing effects of the substituents are crucial for predicting the outcome. The ethoxy group (-OEt) is a strongly activating ortho-, para-director due to its electron-donating resonance effect. The isopropyl group is a weakly activating ortho-, para-director. When both are present, the powerful activating effect of the ethoxy group dominates the regioselectivity.

In 4-ethoxy-2-isopropylbenzene, the position ortho to the ethoxy group (C1) and meta to the isopropyl group is the most sterically accessible and electronically activated site for bromination. The position para to the ethoxy group is already occupied by the isopropyl group. Therefore, bromination with an electrophilic bromine source like N-Bromosuccinimide (NBS) or Br2 in the presence of a mild Lewis acid is expected to yield the desired this compound with high regioselectivity. The development of regioselective electrophilic aromatic brominations is a significant area of research, as aryl bromides are valuable precursors in organic synthesis. nih.gov

Table 1: Common Reagents for Electrophilic Bromination

ReagentConditionsSelectivity Notes
Br₂ / FeBr₃Standard Lewis acid catalysisHighly reactive, may lead to polybromination if not controlled.
N-Bromosuccinimide (NBS)Often used with a proton source (e.g., silica (B1680970) gel, acid)Milder than Br₂/FeBr₃, often provides higher selectivity. nih.gov
Tetraalkylammonium tribromidesAcetic acid or similar solventKnown for high para-selectivity with certain substrates like phenols. nih.gov

Another key synthetic step involves the introduction of the isopropyl group via a Friedel-Crafts alkylation reaction. youtube.com This reaction typically involves reacting an alkyl halide (e.g., isopropyl chloride) with an aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). youtube.comyoutube.com

A potential route involves the isopropylation of 1-bromo-4-ethoxybenzene. nist.govchemsynthesis.com In this precursor, the ethoxy group is a strong ortho-, para-director, while the bromine atom is a deactivating but also ortho-, para-directing substituent. The activating nature of the ethoxy group will strongly direct the incoming isopropyl electrophile to the positions ortho and para to it. Since the para position is blocked by bromine, the alkylation would occur at the position ortho to the ethoxy group, leading to the desired product.

However, Friedel-Crafts alkylations have limitations:

Carbocation Rearrangement: The reaction proceeds via a carbocation intermediate. youtube.com While the isopropyl cation is a secondary carbocation and relatively stable, rearrangements can be an issue with other alkyl groups. youtube.comyoutube.com

Polyalkylation: The product of the reaction, containing an activating alkyl group, is more reactive than the starting material, which can lead to the addition of multiple alkyl groups. youtube.comyoutube.com Careful control of reaction conditions is necessary to favor monoalkylation.

Substrate Deactivation: The reaction does not work on strongly deactivated benzene rings. youtube.com

Table 2: Friedel-Crafts Alkylation Parameters

ComponentExampleRole
Aromatic Substrate1-Bromo-4-ethoxybenzeneNucleophile
Alkylating AgentIsopropyl chloride, PropeneSource of the electrophilic alkyl group. youtube.com
Lewis Acid CatalystAluminum trichloride (AlCl₃), Iron(III) chloride (FeCl₃)Generates the carbocation electrophile. researchgate.net
SolventDichloromethane, NitrobenzeneInert solvent for the reaction.

The ethoxy group can be introduced via etherification, most commonly through the Williamson ether synthesis. This strategy would involve a precursor such as 4-bromo-2-isopropylphenol. nih.govglpbio.com

The synthesis involves two main steps:

Deprotonation of the Phenol (B47542): The phenolic hydroxyl group is acidic and can be deprotonated by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a more nucleophilic phenoxide ion.

Nucleophilic Substitution: The resulting phenoxide ion acts as a nucleophile and attacks an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), in an Sₙ2 reaction to form the ether linkage.

This method is generally efficient and avoids the potential rearrangements associated with Friedel-Crafts reactions. The starting material, 4-bromo-2-isopropylphenol, could itself be synthesized through the bromination of 2-isopropylphenol. google.com

Transition Metal-Catalyzed Cross-Coupling Reactions in Targeted Synthesis

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. nobelprize.org These methods offer powerful alternatives for constructing highly substituted benzene rings. lookchem.comnih.govrsc.org

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, recognized with the 2010 Nobel Prize in Chemistry. nobelprize.org While potentially more complex for this specific target compared to classical EAS, they offer unparalleled versatility for analogous structures.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. A hypothetical Suzuki route to this compound could involve coupling 1,4-dibromo-2-ethoxybenzene with isopropylboronic acid. The challenge lies in selectively coupling only one of the bromine atoms.

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated compound (alkene) with an organohalide. This is less direct for the synthesis of the target compound itself but is a key method for C-C bond formation.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It is primarily used for creating C(sp²)-C(sp) bonds and would not be a direct route to the saturated isopropyl group.

These reactions generally proceed under mild conditions and are tolerant of a wide array of functional groups, making them invaluable in complex molecule synthesis. nobelprize.orgrsc.org The general mechanism involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation (for Suzuki) and reductive elimination to yield the product and regenerate the catalyst. nobelprize.org

Table 3: Overview of Relevant Palladium-Catalyzed Reactions

Reaction NameCoupling PartnersBond FormedKey Features
Suzuki-Miyaura Organohalide + OrganoboronC(sp²) - C(sp²) or C(sp²) - C(sp³)Mild conditions, high functional group tolerance, commercially available reagents. nobelprize.org
Heck Organohalide + AlkeneC(sp²) - C(sp²)Forms a C-C bond at the vinylic position of the alkene.
Sonogashira Organohalide + Terminal AlkyneC(sp²) - C(sp)Requires a copper co-catalyst, excellent for synthesizing aryl alkynes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15BrO B13384747 1-Bromo-4-ethoxy-2-isopropylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-bromo-4-ethoxy-2-propan-2-ylbenzene

InChI

InChI=1S/C11H15BrO/c1-4-13-9-5-6-11(12)10(7-9)8(2)3/h5-8H,4H2,1-3H3

InChI Key

WTPOTKCHVUMXOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)Br)C(C)C

Origin of Product

United States

Synthetic Strategies for 1 Bromo 4 Ethoxy 2 Isopropylbenzene

Transition Metal-Catalyzed Cross-Coupling Reactions in Targeted Synthesis

Copper-Mediated Coupling Protocols

Copper-mediated coupling reactions, particularly the Ullmann condensation, represent a classical and versatile method for the formation of C-O bonds, specifically in the synthesis of aryl ethers. wikipedia.org This methodology could be hypothetically applied to the synthesis of 1-Bromo-4-ethoxy-2-isopropylbenzene, likely in a multi-step sequence. A plausible route would involve the synthesis of an aryl ether from a phenol (B47542) and an aryl halide.

One potential pathway begins with the Ullmann-type coupling of 4-bromo-2-isopropylphenol (B32581) with an ethylating agent. However, a more common Ullmann approach involves the coupling of a phenol with an aryl halide. For instance, the reaction could start from 2-isopropylphenol, which is first brominated to yield a mixture of isomers. The desired 4-bromo-2-isopropylphenol intermediate would then be subjected to a copper-catalyzed etherification with an ethyl halide or a related ethylating agent.

Modern Ullmann-type reactions have seen significant improvements, allowing for milder reaction conditions and lower catalyst loadings. organic-chemistry.org The use of ligands can greatly accelerate the coupling of aryl bromides or iodides with phenols. acs.org Inexpensive and effective ligands have been developed that facilitate these reactions in the presence of a copper(I) source, such as copper(I) oxide (Cu₂O) or copper(I) iodide (CuI), and a base like cesium carbonate (Cs₂CO₃). organic-chemistry.orgacs.org

Alternatively, a ligand-free copper-catalyzed etherification has been developed using lithium alkoxides, which can be generated in situ with lithium tert-butoxide. organic-chemistry.org This approach offers a cost-effective method for the synthesis of various aryl ethers. organic-chemistry.orgorganic-chemistry.org

A general procedure for a modern Ullmann diaryl ether synthesis involves heating an aryl halide with a phenol in the presence of a copper catalyst, a ligand, and a base in a suitable solvent. mit.edu The choice of ligand is crucial and can range from simple diamines to more complex structures, each influencing the reaction's efficiency and substrate scope. beilstein-journals.org

Table 1: Representative Conditions for Ullmann-Type Etherification

ParameterConditionsSource
Catalyst CuI, Cu₂O organic-chemistry.orgacs.org
Ligand Picolinic acid, N,N-dimethylglycine organic-chemistry.orgmit.edu
Base Cs₂CO₃, K₃PO₄ acs.orgmit.edu
Solvent Acetonitrile (B52724), DMSO acs.orgmit.edu
Temperature 80-120 °C organic-chemistry.orgorganic-chemistry.org

For the synthesis of the target molecule, one would react 4-bromo-2-isopropylphenol with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) under these copper-catalyzed conditions.

Advanced Synthetic Techniques for Efficient Preparation

Modern synthetic chemistry aims to develop more efficient, safer, and scalable processes. For a molecule like this compound, advanced techniques such as continuous flow chemistry and specific activation pathways can offer significant advantages over traditional batch processing.

Continuous flow chemistry, utilizing microreactors, offers enhanced safety, efficiency, and scalability for many chemical transformations, including halogenations. mdpi.comresearchgate.netvapourtec.com The bromination of aromatic compounds, which can be hazardous due to the use of toxic and reactive molecular bromine, is particularly well-suited for flow chemistry. mdpi.comvapourtec.com

In a continuous flow setup for the synthesis of this compound, the likely precursor, 1-ethoxy-3-isopropylbenzene, would be continuously mixed with a brominating agent in a temperature-controlled reactor coil. researchgate.net This technique allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can improve selectivity and yield while minimizing the formation of byproducts. mdpi.com

A key advantage of flow chemistry is the ability to safely generate and use hazardous reagents in situ. For bromination, molecular bromine (Br₂) can be generated from the oxidation of hydrogen bromide (HBr) or a bromide salt, immediately reacting with the substrate. mdpi.comresearchgate.net This avoids the storage and handling of large quantities of Br₂. mdpi.com

While a specific continuous flow protocol for this compound has not been detailed in the literature, the general principles are well-established for aromatic brominations. mdpi.comresearchgate.netvapourtec.com The high surface-area-to-volume ratio in microreactors ensures efficient heat transfer, mitigating risks of thermal runaways in exothermic bromination reactions. mdpi.com

Table 2: Typical Parameters for Continuous Flow Aromatic Bromination

ParameterDetailsSource
Reactor Type Coiled tubing reactor (e.g., FEP, PFA) acs.org
Brominating Agent In situ generated Br₂ (from NaOCl/HBr) mdpi.comresearchgate.net
Solvent Acetonitrile, Dichloromethane mdpi.comacs.org
Residence Time Seconds to minutes mdpi.com
Temperature 25-100 °C mdpi.com

The introduction of the bromine atom onto the aromatic ring of a precursor like 1-ethoxy-3-isopropylbenzene is an electrophilic aromatic substitution. Oxidative bromination methods provide an alternative to using molecular bromine directly, often employing a bromide salt (e.g., NaBr, KBr) in conjunction with an oxidant. researchgate.netresearchgate.net This in situ generation of an electrophilic bromine species is considered a greener approach. researchgate.net

Various oxidants can be used, such as hydrogen peroxide (H₂O₂), which offers the advantage of producing water as the only byproduct. researchgate.net The reaction is typically carried out in an acidic medium. Other systems involve alkali metal bromide salts with aqueous nitric acid. researchgate.net Recently, biomimetic aerobic oxidative bromination has been developed using O₂ from the air to oxidize non-toxic halide salts, catalyzed by systems like alloxan (B1665706) and ascorbic acid. nih.gov

It is crucial to distinguish aromatic bromination from radical-initiated benzylic bromination. Radical bromination, often using N-bromosuccinimide (NBS) with light or a radical initiator, selectively brominates the alkyl side chain (the benzylic position). chegg.comucalgary.camasterorganicchemistry.com For the synthesis of this compound, where the bromine is on the aromatic ring, electrophilic conditions are required, not radical conditions. Applying radical conditions to 1-ethoxy-3-isopropylbenzene would lead to bromination of the isopropyl group, not the benzene (B151609) ring. khanacademy.orglibretexts.org

Table 3: Examples of Oxidative Bromination Systems

OxidantBromine SourceCatalyst/MediumSource
Hydrogen Peroxide (H₂O₂)NaBr / KBrHydrochloric Acid researchgate.net
Nitric Acid (HNO₃)Alkali Metal BromideTwo-phase system researchgate.net
Oxygen (O₂)LiBrAlloxan / Ascorbic Acid nih.gov

Control of Regioselectivity and Stereochemistry in Reaction Pathways

The synthesis of this compound presents a significant challenge in controlling regioselectivity. The final product has no chiral centers, so stereochemistry is not a factor. The key issue is directing the electrophilic bromination to the desired position on the benzene ring.

The starting precursor would likely be 1-ethoxy-3-isopropylbenzene. In an electrophilic aromatic substitution, the existing substituents direct the incoming electrophile. Both the ethoxy group (-OEt) and the isopropyl group (-CH(CH₃)₂) are activating and ortho-, para-directing. youtube.comlibretexts.org The ethoxy group is a strongly activating group due to the resonance donation of its lone pair electrons, while the isopropyl group is a weakly activating group through induction and hyperconjugation. youtube.com

The directing effects of these groups are as follows:

Ethoxy group (at C1): Directs incoming electrophiles to positions C2, C4, and C6 (ortho and para).

Isopropyl group (at C3): Directs incoming electrophiles to positions C2, C4, and C6 (ortho and para).

Both groups direct to the same positions. However, the position of bromination in the target molecule is at what would be C5 if we number the precursor 1-ethoxy-3-isopropylbenzene (or C1 in the final product name). This position is meta to the ethoxy group and ortho to the isopropyl group. The strong ortho-, para-directing effect of the ethoxy group makes direct bromination to the meta position highly unfavorable.

Therefore, a direct bromination of 1-ethoxy-3-isopropylbenzene is unlikely to yield the desired product in significant amounts. The steric hindrance from the isopropyl group might influence the product distribution, but it would primarily affect the ratio of ortho to para substitution, not favor meta substitution. nih.govsciepub.com

To achieve the desired this compound, a multi-step synthesis is more plausible. A potential retrosynthetic analysis suggests starting with a molecule where the substitution pattern is already established or can be controlled. For example:

Start with 2-isopropylphenol.

Perform an electrophilic bromination. The hydroxyl group is a strong ortho-, para-director. This would likely yield a mixture of 2-bromo-6-isopropylphenol (B2987514) and 4-bromo-2-isopropylphenol.

After separation, the desired 4-bromo-2-isopropylphenol isomer can be ethylated using a Williamson ether synthesis or a copper-catalyzed method as described in section 2.3.2.

This stepwise approach, controlling the regioselectivity through the sequence of reactions, is a common strategy in the synthesis of polysubstituted benzenes.

Mechanistic Investigations of 1 Bromo 4 Ethoxy 2 Isopropylbenzene Reactions

Elucidation of Aromatic Substitution Mechanisms

The benzene (B151609) ring of 1-Bromo-4-ethoxy-2-isopropylbenzene is the primary site for aromatic substitution reactions. The outcome and feasibility of these reactions are dictated by the directing and activating or deactivating effects of the existing substituents.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. The position of this attack is directed by the substituents already present. The directing effects of the groups on this compound are summarized below.

SubstituentTypeActivating/DeactivatingDirecting Effect
-OCH₂CH₃ (Ethoxy)Electron-Donating (Resonance)Strongly ActivatingOrtho, Para
-CH(CH₃)₂ (Isopropyl)Electron-Donating (Inductive)Weakly ActivatingOrtho, Para
-Br (Bromo)Electron-Withdrawing (Inductive)Weakly DeactivatingOrtho, Para

Considering the structure of this compound, the potential sites for electrophilic attack are C3, C5, and C6.

The C6 position is ortho to the isopropyl group and meta to the bromo and ethoxy groups.

The C5 position is ortho to the ethoxy group and meta to the isopropyl and bromo groups.

The C3 position is ortho to both the isopropyl and bromo groups and para to the ethoxy group.

The ethoxy group is the most powerful activating group, and it strongly directs incoming electrophiles to its ortho (C5) and para (C3) positions. The isopropyl group also directs to its ortho (C3) and para (C5) positions. The bromine atom directs to its ortho (C3) and para (C6) positions. The convergence of these directing effects, particularly from the highly activating ethoxy group, makes the C3 and C5 positions the most probable sites of substitution. Steric hindrance from the bulky isopropyl group adjacent to the C3 position may favor substitution at the C5 position.

The general mechanism for electrophilic bromination of an activated aromatic ring, for instance, involves the formation of a highly electrophilic bromine species, often through the use of a Lewis acid catalyst like FeBr₃. The aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent loss of a proton from the site of attack restores the aromaticity of the ring, yielding the substituted product.

Nucleophilic aromatic substitution (NAS) on aryl halides like this compound is generally less favorable than electrophilic substitution. Two primary mechanisms exist for NAS: the SNAr mechanism and the elimination-addition (benzyne) mechanism.

The SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (bromine). These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. In this compound, the ethoxy and isopropyl groups are electron-donating, which destabilizes this intermediate. Therefore, the SNAr pathway is highly unlikely under standard conditions.

The elimination-addition mechanism proceeds through a highly reactive benzyne (B1209423) intermediate. This pathway requires extremely strong basic conditions, such as the use of sodium amide (NaNH₂) or potassium tert-butoxide. The strong base would first abstract a proton from one of the carbons adjacent to the bromine atom (C3 or C5). Subsequent elimination of the bromide ion would form a benzyne intermediate. This intermediate would then be rapidly attacked by a nucleophile (e.g., the amide ion), followed by protonation to yield the final product. Given the electron-donating nature of the substituents, which slightly disfavors proton abstraction, this reaction would require harsh conditions to proceed.

Mechanisms of Side-Chain Functionalization at the Benzylic Position

The isopropyl group possesses a hydrogen atom at the benzylic position—the carbon atom directly attached to the benzene ring. This position is notably reactive towards certain types of reactions due to the ability of the adjacent aromatic ring to stabilize reactive intermediates.

The benzylic hydrogen on the isopropyl group is susceptible to abstraction by radicals, making benzylic bromination a key reaction. This transformation is typically achieved using N-bromosuccinimide (NBS) in the presence of light (hν) or a radical initiator like benzoyl peroxide. The use of NBS is crucial as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring.

The mechanism proceeds via a classic free-radical chain reaction:

Initiation: Homolytic cleavage of a radical initiator or the small amount of Br₂ present generates bromine radicals (Br•).

Propagation: A bromine radical abstracts the tertiary benzylic hydrogen from the isopropyl group. This is the favored site of attack because the resulting benzylic radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. The benzylic radical then reacts with a molecule of Br₂ (or NBS) to form the brominated product,

Electronic and Steric Effects Modulating Reactivity and Selectivity

The electronic nature and spatial arrangement of the bromo, ethoxy, and isopropyl groups on the benzene ring are critical in determining the molecule's reactivity and the selectivity of its transformations, particularly in electrophilic aromatic substitution reactions.

Electronic Effects: The benzene ring of this compound is influenced by the competing electronic effects of its substituents. The ethoxy group at position 4 is a powerful activating group. Through its positive mesomeric effect (+M), the oxygen atom's lone pair of electrons delocalizes into the benzene ring, increasing the electron density, especially at the ortho and para positions relative to it. The isopropyl group at position 2 is a moderately activating group, primarily through a positive inductive effect (+I) and hyperconjugation, donating electron density to the ring.

Steric Effects: Steric hindrance plays a significant role in modulating the reactivity and, most notably, the regioselectivity of reactions involving this compound. The isopropyl group is considerably bulkier than the ethoxy group and the bromine atom. Its presence at position 2 creates significant steric hindrance at the adjacent positions (positions 1 and 3).

This steric crowding makes an electrophilic attack at position 3 highly unfavorable. Similarly, the position ortho to the activating ethoxy group (position 3) is sterically blocked by the adjacent isopropyl group. Therefore, incoming electrophiles are most likely to attack the less hindered positions that are still electronically activated. The position most favored for substitution is typically position 5, which is ortho to the strongly activating ethoxy group and meta to the deactivating bromo group, while being relatively unhindered.

Studies on related alkoxybenzenes and alkylbenzenes show that increasing the size of an alkyl or alkoxy substituent generally decreases the rate of reaction at the ortho position due to unfavorable steric effects. nsf.gov For instance, in bromination reactions, the reactivity at the para position of alkoxybenzenes was found to increase from tert-butoxy (B1229062) < ethoxy < isopropoxy, but unfavorable steric effects can attenuate the favorable electronic effects. nsf.gov The presence of a bulky isopropyl group is known to enhance steric hindrance, which affects reactivity. solubilityofthings.com

The interplay of these effects is summarized in the table below.

SubstituentPositionElectronic EffectSteric EffectDirecting Influence
Bromo1-I, +M (Deactivating)ModerateOrtho, Para
Isopropyl2+I (Activating)HighOrtho, Para
Ethoxy4+M, -I (Strongly Activating)ModerateOrtho, Para

Kinetic Analysis of Reaction Steps

Kinetic experiments on the bromination of various alkyl- and alkoxybenzenes have provided insight into how substituents influence reaction rates. nsf.gov Generally, reactivity increases with the electron-donating ability of the substituent. For alkoxybenzenes, this activating effect is pronounced. nsf.gov The table below, derived from studies on simpler systems, illustrates the relative reactivity of different substituted benzenes, which helps in predicting the kinetic behavior of this compound.

CompoundRelative Reactivity (para-position bromination)Key Factors
tert-ButylbenzeneLowerSteric hindrance from bulky tert-butyl group
EthylbenzeneIntermediateBalance of electronic activation and moderate steric effect
IsopropylbenzeneHigherFavorable electronic effect from isopropyl group
tert-ButoxybenzeneLowerUnfavorable steric effects attenuate electronic donation
EthoxybenzeneIntermediateStrong electronic activation, moderate steric profile
IsopropoxybenzeneHigherStrong electronic activation

This table is illustrative, based on general findings in the literature. nsf.gov The reactivity order for alkylbenzenes at the para position is tert-butyl < ethyl ≈ isopropyl, and for alkoxybenzenes, it is tert-butoxy < ethoxy < isopropoxy. nsf.gov

For this compound, the rate-determining step in an electrophilic substitution would be the formation of the sigma complex (arenium ion). The stability of this intermediate is enhanced by the electron-donating ethoxy and isopropyl groups. However, the steric hindrance from the isopropyl group, particularly for substitution at the adjacent C3 position, would likely lead to a significantly higher activation energy for that pathway, effectively slowing or preventing reaction at that site. The kinetics would therefore show a strong preference for substitution at the less hindered C5 position.

Derivatization and Further Functionalization of 1 Bromo 4 Ethoxy 2 Isopropylbenzene

Strategies for Selective Halogen Exchange and Transformation

The bromine atom on the aromatic ring of 1-Bromo-4-ethoxy-2-isopropylbenzene is a key handle for introducing a variety of other functional groups. Selective halogen exchange or transformation can be achieved through several established methodologies.

One of the most common strategies is the metal-halogen exchange , typically utilizing organolithium reagents such as n-butyllithium or t-butyllithium at low temperatures. This reaction generates a highly reactive aryllithium intermediate, (4-ethoxy-2-isopropylphenyl)lithium. This intermediate can then be quenched with a wide range of electrophiles to introduce new functionalities. For instance, reaction with iodine would yield 1-ethoxy-4-iodo-2-isopropylbenzene, while quenching with a source of electrophilic bromine, such as 1,2-dibromoethane, would regenerate the starting material, but this method is more synthetically useful for introducing other groups.

Another powerful technique is the Grignard reaction . research-solution.comresearchgate.netorganic-chemistry.org By treating this compound with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), the corresponding Grignard reagent, (4-ethoxy-2-isopropylphenyl)magnesium bromide, can be formed. research-solution.comresearchgate.netorganic-chemistry.org This organometallic species is a potent nucleophile and can react with a variety of electrophiles. For example, reaction with water will result in the hydrodehalogenated product, 1-ethoxy-2-isopropylbenzene. More synthetically useful applications involve reactions with aldehydes, ketones, esters, and carbon dioxide to form new carbon-carbon bonds. research-solution.comresearchgate.net

Palladium-catalyzed reactions also offer a versatile route for the transformation of the bromine atom. While not a direct halogen exchange, these cross-coupling reactions effectively replace the bromine with other moieties.

A summary of potential halogen exchange and transformation strategies is presented in Table 1.

Table 1: Strategies for Halogen Exchange and Transformation

Reaction Type Reagents and Conditions Product Notes
Metal-Halogen Exchange n-BuLi or t-BuLi, THF, -78 °C; then I₂ 1-Ethoxy-4-iodo-2-isopropylbenzene Generates a versatile aryllithium intermediate.
Grignard Reaction Mg, THF or Et₂O, reflux (4-Ethoxy-2-isopropylphenyl)magnesium bromide A powerful nucleophile for subsequent reactions. research-solution.comresearchgate.netorganic-chemistry.org

Introduction of Diverse Carbon-Based Functional Groups

The introduction of new carbon-based functional groups onto the aromatic ring is a cornerstone of synthetic organic chemistry, and this compound is an excellent substrate for such transformations, primarily through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govrsc.org For example, coupling this compound with phenylboronic acid would yield 4-ethoxy-2-isopropyl-1,1'-biphenyl. The reaction conditions can be tuned by the choice of catalyst, ligand, base, and solvent to achieve high yields. libretexts.orgnih.govrsc.org

The Sonogashira coupling provides a direct route to arylalkynes by reacting the aryl bromide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. wikipedia.orglibretexts.orgorganic-chemistry.org Coupling this compound with an alkyne like phenylacetylene (B144264) would produce 1-ethoxy-2-isopropyl-4-(phenylethynyl)benzene. Copper-free Sonogashira protocols have also been developed. libretexts.orgnih.gov

The Heck reaction allows for the arylation of alkenes. wikipedia.orgorganic-chemistry.org In this reaction, this compound can be coupled with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the vinylic position. wikipedia.orgorganic-chemistry.org

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. organic-chemistry.orgwikipedia.orgnih.gov This reaction involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine in the presence of a suitable base and phosphine (B1218219) ligand. organic-chemistry.orgwikipedia.orgnih.gov This allows for the synthesis of a wide range of N-aryl amines derived from this compound.

Finally, the Grignard reagent derived from this compound can be used to introduce various carbon-based functional groups. For instance, reaction with an aldehyde or ketone will produce a secondary or tertiary alcohol, respectively, and reaction with carbon dioxide followed by an acidic workup yields a carboxylic acid. research-solution.comresearchgate.net

A summary of these carbon-carbon and carbon-nitrogen bond-forming reactions is provided in Table 2.

Table 2: Introduction of Diverse Carbon-Based Functional Groups

Reaction Type Coupling Partner Catalyst/Reagents Product Type
Suzuki-Miyaura Coupling Organoboronic acid/ester Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) Biaryl compounds libretexts.orgnih.govrsc.org
Sonogashira Coupling Terminal alkyne Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, base (e.g., Et₃N) Arylalkynes wikipedia.orglibretexts.orgorganic-chemistry.org
Heck Reaction Alkene Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N) Substituted alkenes wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination Primary/Secondary amine Pd catalyst, phosphine ligand, base (e.g., NaOtBu) N-Aryl amines organic-chemistry.orgwikipedia.orgnih.gov

Modification and Elaboration of the Isopropyl Side Chain

The isopropyl group of this compound also presents opportunities for functionalization, primarily at the benzylic position. The benzylic carbon-hydrogen bonds are weaker than other sp³-hybridized C-H bonds, making them susceptible to radical reactions and oxidation. lumenlearning.comlibretexts.org

Benzylic halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under photochemical conditions. ucalgary.calibretexts.org This would lead to the formation of 1-bromo-4-ethoxy-2-(2-bromo-2-propanyl)benzene. This benzylic bromide is a valuable intermediate that can undergo nucleophilic substitution reactions to introduce a variety of functional groups. lumenlearning.com

Benzylic oxidation can convert the isopropyl group into other functionalities. lumenlearning.comlibretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions can cleave the isopropyl group to a carboxylic acid, although this may also affect other parts of the molecule. lumenlearning.comlibretexts.org More selective oxidation methods can target the benzylic C-H bond to form an alcohol or a ketone. For instance, catalytic oxidation using certain metal complexes can achieve the conversion of the isopropyl group to a 2-hydroxypropyl or an acetyl group. thieme-connect.de

Table 3 summarizes the potential modifications of the isopropyl side chain.

Table 3: Modification of the Isopropyl Side Chain

Reaction Type Reagents and Conditions Product Notes
Benzylic Bromination N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), CCl₄, heat 1-Bromo-4-ethoxy-2-(2-bromo-2-propanyl)benzene Introduces a handle for further substitution. ucalgary.calibretexts.org

Derivatization Techniques for Enhanced Analytical Resolution and Identification

For analytical purposes, particularly in gas chromatography (GC), it is often necessary to derivatize analytes to improve their volatility, thermal stability, and chromatographic behavior, leading to better resolution and more sensitive detection by mass spectrometry (MS). research-solution.comresearchgate.netnih.gov While this compound itself is amenable to GC analysis, its derivatives, or related compounds that could be present in a sample matrix, may require derivatization.

If, for example, a synthetic pathway leads to the formation of a phenolic precursor to this compound (i.e., 4-bromo-3-isopropylphenol (B173468) before etherification), this phenol (B47542) would likely require derivatization for optimal GC-MS analysis. Common derivatization techniques for phenols include:

Silylation: This is one of the most common derivatization methods, where an active hydrogen (like the one in a hydroxyl group) is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. research-solution.comnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The resulting trimethylsilyl ether is more volatile and less polar than the parent phenol, leading to sharper peaks and reduced tailing in GC. research-solution.comnih.gov

Acylation: This involves the introduction of an acyl group, typically by reaction with an acid anhydride (B1165640) (e.g., acetic anhydride) or an acyl halide. nih.gov This converts the phenol into an ester, which is more volatile and thermally stable.

Alkylation: This involves the conversion of the phenol into an ether, for example, by reaction with an alkyl halide in the presence of a base. This is essentially the reaction that forms the ethoxy group in the target molecule.

These derivatization strategies are crucial for the accurate quantification and identification of related phenolic compounds in complex mixtures.

Table 4: Derivatization Techniques for a Potential Phenolic Precursor

Derivatization Technique Reagent Derivative Functional Group Advantage for GC-MS
Silylation BSTFA, MSTFA Trimethylsilyl (TMS) ether Increased volatility, reduced polarity, improved peak shape. research-solution.comnih.gov
Acylation Acetic anhydride Acetate ester Increased volatility and thermal stability. nih.gov

Advanced Spectroscopic and Structural Characterization of 1 Bromo 4 Ethoxy 2 Isopropylbenzene

High-Resolution Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule and for deducing its structure through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

Under electron ionization, 1-Bromo-4-ethoxy-2-isopropylbenzene is expected to undergo characteristic fragmentation, providing valuable structural information. The molecular ion peak ([M]⁺) would be observed, and its fragmentation can be predicted based on the stability of the resulting carbocations and neutral losses.

A primary fragmentation pathway involves the benzylic cleavage of a methyl group from the isopropyl substituent, leading to a stable secondary benzylic cation. Another significant fragmentation is the loss of an ethylene (B1197577) molecule from the ethoxy group via a McLafferty-type rearrangement or the cleavage of the ethyl group. The cleavage of the carbon-bromine bond is also a possible fragmentation route.

Predicted EI-MS Fragmentation Data for this compound

Predicted m/z Proposed Fragment Ion Neutral Loss
242/244[C₁₁H₁₅BrO]⁺-
227/229[C₁₀H₁₂BrO]⁺CH₃
214/216[C₉H₁₀BrO]⁺C₂H₅
199/201[C₈H₈BrO]⁺C₃H₇
163[C₁₁H₁₅O]⁺Br

Note: The data presented in this table is predicted based on general principles of mass spectrometry and may not represent actual experimental values.

Isotopic Signature Analysis for Bromine Detection

A key feature in the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern for the molecular ion and any bromine-containing fragments. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). rsc.org This results in two peaks of almost equal intensity separated by two mass units (m/z and m/z+2). youtube.com The observation of this characteristic 1:1 ratio for the molecular ion peaks at m/z 242 and 244 would provide definitive evidence for the presence of a single bromine atom in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. The combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques allows for a complete and unambiguous structural assignment of this compound.

Proton (¹H) NMR for Chemical Environment Mapping

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For this compound, distinct signals are expected for the protons of the ethoxy group, the isopropyl group, and the aromatic ring. The substitution pattern on the benzene (B151609) ring leads to a specific splitting pattern for the aromatic protons.

Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Isopropyl-CH₃1.22Doublet6H
Ethoxy-CH₃1.39Triplet3H
Isopropyl-CH3.25Septet1H
Ethoxy-CH₂4.01Quartet2H
Aromatic-H56.75Doublet1H
Aromatic-H67.05Doublet of Doublets1H
Aromatic-H37.30Doublet1H

Note: The data presented in this table is predicted and may not represent actual experimental values.

Carbon-13 (¹³C) NMR for Backbone and Functional Group Assignment

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment. The spectrum for this compound is expected to show 11 distinct signals corresponding to each carbon atom in the molecule.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (ppm)
Ethoxy-CH₃14.8
Isopropyl-CH₃22.5
Isopropyl-CH27.9
Ethoxy-CH₂64.2
C1 (C-Br)113.5
C5115.1
C3117.9
C6129.8
C2 (C-isopropyl)139.2
C4 (C-ethoxy)156.7

Note: The data presented in this table is predicted and may not represent actual experimental values.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively confirm the structure and the substitution pattern of this compound, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. Key expected correlations would be between the methyl and methylene (B1212753) protons of the ethoxy group, and between the methyl and methine protons of the isopropyl group. It would also reveal the coupling between adjacent protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For instance, the aromatic proton at a predicted 7.30 ppm would correlate with the carbon signal at a predicted 117.9 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is vital for establishing the connectivity across multiple bonds (typically 2-3 bonds) and is particularly useful for identifying quaternary carbons. youtube.com For this compound, key HMBC correlations would be expected between:

The protons of the isopropyl group and the aromatic carbons C1, C2, and C3.

The protons of the ethoxy group and the aromatic carbon C4.

The aromatic protons and the neighboring substituted and unsubstituted carbons, which would definitively confirm the 1-bromo-4-ethoxy-2-isopropyl substitution pattern.

By combining the information from these advanced spectroscopic techniques, a complete and confident structural assignment of this compound can be achieved.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and vibrational modes of a molecule. For this compound, the IR spectrum is characterized by a combination of absorptions arising from the substituted benzene ring, the ethoxy group, the isopropyl group, and the carbon-bromine bond.

The key vibrational modes for this compound are predicted based on the analysis of similarly substituted benzene derivatives. royalsocietypublishing.orgtandfonline.com

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear at wavenumbers just above 3000 cm⁻¹, typically in the range of 3100-3030 cm⁻¹. libretexts.org

Aliphatic C-H Stretching: The C-H bonds of the ethoxy and isopropyl groups will exhibit stretching vibrations just below 3000 cm⁻¹, generally in the 2980-2850 cm⁻¹ region. The isopropyl group will show characteristic absorptions for both its methyl (CH₃) and tertiary (CH) components.

Aromatic C=C Stretching: The in-plane stretching vibrations of the carbon-carbon double bonds within the benzene ring give rise to a series of peaks, often of variable intensity, in the 1620-1450 cm⁻¹ region. lmu.edu For 1,2,4-trisubstituted benzenes, characteristic peaks are expected around 1610 cm⁻¹ and 1500 cm⁻¹.

C-H Bending: Aliphatic C-H bending vibrations for the methyl and ethyl groups occur in the 1470-1365 cm⁻¹ range. The characteristic "umbrella" mode of a t-butyl group, which is structurally related to the isopropyl group, often appears as a strong band around 1365 cm⁻¹. The out-of-plane C-H bending vibrations (wags) of the aromatic protons are highly diagnostic for the substitution pattern. For a 1,2,4-trisubstituted ring, a strong absorption is typically observed in the 860-800 cm⁻¹ range. spectroscopyonline.com

C-O Stretching: The ether linkage (Ar-O-C) is expected to produce strong, characteristic absorption bands. The Aryl-O stretching typically appears between 1270-1230 cm⁻¹, while the Alkyl-O stretching is found in the 1050-1000 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond vibration is expected to appear in the far-infrared region, typically between 600-500 cm⁻¹.

A summary of the predicted IR absorption bands is presented in the table below.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100-3030C-H StretchAromatic Ring
2980-2850C-H StretchIsopropyl, Ethoxy
1610, 1500C=C In-Ring StretchAromatic Ring
1470-1365C-H BendIsopropyl, Ethoxy
1270-1230Aryl-O StretchAromatic Ether
1050-1000Alkyl-O StretchAromatic Ether
860-800Aromatic C-H Out-of-Plane Bend1,2,4-Trisubstituted
600-500C-Br StretchBromo-Aromatic

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions due to π → π* transitions within the benzene ring. hnue.edu.vn The benzene chromophore itself has primary absorption bands around 184 nm and 202 nm, and a less intense, fine-structured secondary band around 255 nm. hnue.edu.vnslideshare.net

Substitution on the benzene ring alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).

Substituent Effects: The ethoxy group (-OC₂H₅) is an auxochrome with non-bonding electrons that can be delocalized into the aromatic π system through resonance. This interaction typically causes a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorption intensity) on the primary and secondary benzene bands. hnue.edu.vn The isopropyl group has a weaker, electron-donating inductive effect, while the bromine atom has an electron-withdrawing inductive effect but can also participate in resonance through its lone pairs.

Expected Transitions: For this compound, the π → π* transitions are expected to be shifted to longer wavelengths compared to unsubstituted benzene. The primary absorption band would likely appear above 200 nm, and the secondary, benzenoid band would be observed at a wavelength longer than 255 nm, likely in the 270-290 nm range, with the vibrational fine structure possibly being less pronounced due to the substitution pattern. The presence of the ether oxygen also introduces the possibility of n → π* transitions. youtube.com

Transition TypeChromophoreExpected λmax Range (nm)
π → πSubstituted Benzene Ring~210-230 (Primary)
π → πSubstituted Benzene Ring~270-290 (Secondary)

Chromatographic Method Development for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. libretexts.org Given that this compound is a liquid with a relatively high boiling point, GC-MS is an ideal analytical method.

Optimization Parameters:

Column: A nonpolar or mid-polarity capillary column is suitable. A common choice would be a 30 m column with a 0.25 mm internal diameter and a 0.25 µm film thickness, coated with a stationary phase like 5% phenyl polysiloxane.

Carrier Gas: Helium is typically used as the carrier gas with a constant flow rate of approximately 1-2 mL/min.

Injector: A split/splitless injector is used, with an injection temperature set high enough to ensure rapid vaporization without thermal decomposition (e.g., 250-280 °C).

Oven Temperature Program: A temperature gradient is necessary to achieve good separation. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

Mass Spectrometer: Electron Ionization (EI) at 70 eV is the standard method. The mass analyzer would scan a mass-to-charge (m/z) range of approximately 40-450 amu.

Expected Fragmentation Pattern: The mass spectrum provides a molecular fingerprint. The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks of nearly equal intensity) would be observed. Common fragmentation pathways include: libretexts.orgyoutube.com

Loss of an ethyl radical (•C₂H₅, 29 u) from the ethoxy group.

Benzylic cleavage leading to the loss of a methyl radical (•CH₃, 15 u) from the isopropyl group.

Loss of a propyl radical (•C₃H₇, 43 u) from the isopropyl group.

Formation of a stable tropylium (B1234903) ion (m/z 91) is a common rearrangement for alkylbenzenes. youtube.com

High-Performance Liquid Chromatography (HPLC) Parameters

HPLC is a versatile technique for the separation and quantification of compounds. For a nonpolar aromatic compound like this compound, reversed-phase HPLC is the method of choice. pharmaknowledgeforum.comsielc.com

Method Parameters:

Column: A reversed-phase column, such as a C18 or C8 column (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size), would be effective. pharmaknowledgeforum.com

Mobile Phase: A mixture of an aqueous component (water) and a polar organic solvent is used. Given the nonpolar nature of the analyte, a high percentage of the organic modifier will be required. askfilo.comvaia.com A common mobile phase would be a gradient or isocratic mixture of acetonitrile (B52724) and water or methanol (B129727) and water.

Elution Mode: A gradient elution, starting with a higher percentage of water and increasing the organic solvent concentration over time, can provide excellent resolution for separating the target compound from any more or less polar impurities.

Flow Rate: A typical flow rate is 1.0 mL/min.

Detector: A UV detector is highly suitable. The wavelength should be set at one of the absorption maxima determined by UV-Vis spectroscopy (e.g., in the 270-290 nm range) to ensure high sensitivity. A photodiode array (PDA) detector can also be used to acquire full UV spectra during the analysis.

ParameterSetting
Column Reversed-Phase C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile/Water or Methanol/Water
Elution Isocratic or Gradient
Flow Rate 1.0 mL/min
Detector UV at ~275 nm or PDA

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.

For this compound, which is a liquid at standard temperature and pressure sigmaaldrich.com, obtaining a single crystal suitable for X-ray diffraction would require low-temperature crystallization techniques. As of now, there is no publicly available crystal structure for this specific compound in crystallographic databases.

If a crystal structure were to be determined, it would unequivocally confirm the substitution pattern on the benzene ring and reveal the solid-state conformation of the flexible ethoxy and isopropyl side chains. Furthermore, it would provide insights into the intermolecular packing forces, such as van der Waals interactions or potential weak halogen bonding involving the bromine atom, which govern the crystal lattice formation.

Computational and Theoretical Investigations of 1 Bromo 4 Ethoxy 2 Isopropylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT would be a primary method to investigate the electronic properties of 1-Bromo-4-ethoxy-2-isopropylbenzene.

Prediction of Reaction Energetics and Transition States

Hypothetical Reaction Energetics Data Table:

Reaction Coordinate Calculated Energy (kJ/mol)
Reactants 0
Transition State Data Not Available

Molecular Orbital Analysis for Reactivity Prediction

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be crucial for predicting reactivity. The energy and localization of these frontier orbitals indicate the most likely sites for electrophilic and nucleophilic attack. For example, the distribution of the LUMO would suggest where a nucleophile would preferentially attack the benzene (B151609) ring.

Hypothetical Molecular Orbital Data Table:

Orbital Energy (eV) Description
HOMO Data Not Available Likely localized on the electron-rich benzene ring and ethoxy group.

Theoretical Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are invaluable for predicting spectroscopic data, which aids in the identification and characterization of compounds. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predicted spectra could then be compared with experimental data to confirm the structure.

Hypothetical Predicted Spectroscopic Data Table:

Spectroscopic Technique Predicted Parameter Value
¹H NMR Chemical Shift (ppm) for -OCH₂CH₃ Data Not Available
¹³C NMR Chemical Shift (ppm) for C-Br Data Not Available

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties. If a set of analogous compounds with known activities or properties were available, a QSAR/QSPR model could be developed to predict the behavior of this compound. Molecular descriptors for the model would be calculated, such as molecular weight, logP, and electronic parameters derived from DFT.

Applications of 1 Bromo 4 Ethoxy 2 Isopropylbenzene in Advanced Chemical Synthesis

A Building Block for Complex Molecular Architectures

The primary role of 1-Bromo-4-ethoxy-2-isopropylbenzene in organic synthesis is as a foundational unit or "building block." achemblock.com The presence of a bromine atom on the benzene (B151609) ring makes it an ideal substrate for a variety of cross-coupling reactions. These reactions are fundamental to the creation of carbon-carbon and carbon-heteroatom bonds, which are the very framework of complex organic molecules.

For instance, the bromine atom can readily participate in well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. In a typical Suzuki-Miyaura coupling, this compound could be reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This would allow for the introduction of a wide array of new functional groups and the extension of the molecular structure.

The strategic placement of the ethoxy and isopropyl groups influences the reactivity of the molecule. The electron-donating nature of the ethoxy group can activate the aromatic ring towards certain reactions, while the steric bulk of the isopropyl group can direct incoming reagents to specific positions, a crucial aspect for achieving selectivity in the synthesis of complex, multi-substituted aromatic compounds. Although specific examples of its use in the total synthesis of natural products or complex pharmaceuticals are not readily found, its potential as a precursor is clear. For example, the structurally related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, serves as a key intermediate in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes. google.com This highlights the utility of this class of substituted bromobenzenes in medicinal chemistry.

An Intermediate in the Synthesis of Advanced Organic Materials

The unique electronic and physical properties that can be imparted by the ethoxy and isopropyl substituents make this compound an interesting candidate as an intermediate for the synthesis of advanced organic materials.

Precursor for Functional Polymers and Resins

Poly(arylene ether)s are a class of high-performance polymers known for their thermal stability and mechanical strength. The synthesis of these materials often involves the nucleophilic aromatic substitution reaction between a bisphenol and an activated dihalide. While direct polymerization of this compound is not a standard route, it could be chemically modified to create a monomer suitable for polymerization. For instance, the bromine atom could be converted to a hydroxyl group, yielding a substituted phenol (B47542) that could then be incorporated into a polymer backbone. The ethoxy and isopropyl groups would be expected to influence the properties of the resulting polymer, such as its solubility, glass transition temperature, and processability.

Exploration in Electronic and Optical Material Development

The development of organic electronic and optical materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on the precise design of molecules with specific photophysical properties. The substituents on an aromatic ring can tune its electronic energy levels and influence its light-absorbing and emitting characteristics.

The combination of the electron-donating ethoxy group and the bulky, aliphatic isopropyl group in this compound could be exploited in the design of new materials. Through cross-coupling reactions, this building block could be incorporated into larger conjugated systems. The isopropyl group could enhance the solubility of these larger molecules, which is often a challenge in the processing of organic electronic materials, and also potentially disrupt intermolecular packing in the solid state, which can have a significant impact on the material's optical properties. While there is no specific literature detailing the use of this compound for this purpose, the general strategy of using substituted aromatic halides as building blocks for electronic materials is well-established.

A Tool for Developing Novel Synthetic Methodologies

The reactivity of the carbon-bromine bond makes this compound a useful substrate for the development and optimization of new synthetic methods. Organic chemists are constantly seeking to discover new catalysts, reaction conditions, and functional group transformations.

This compound could serve as a model substrate to test the scope and limitations of new cross-coupling reactions. For example, researchers developing a new palladium or copper catalyst could use this compound to evaluate the catalyst's efficiency in coupling with various partners. The influence of the ethoxy and isopropyl groups on the reaction's outcome would provide valuable data on the catalyst's steric and electronic tolerances.

Furthermore, the bromine atom can be transformed into a variety of other functional groups. For instance, it can be converted into an organolithium or Grignard reagent through metal-halogen exchange. These highly reactive intermediates can then be used to form new bonds with a wide range of electrophiles, providing access to a diverse array of substituted aromatic compounds.

A Precursor in Catalytic Transformations

While this compound is not itself a catalyst, it can serve as a precursor for the synthesis of ligands that are used in catalysis. The bromine atom provides a handle for the introduction of phosphine (B1218219) or N-heterocyclic carbene (NHC) functionalities, which are common coordinating groups in transition metal catalysts.

For example, through a series of reactions, the bromo-substituted benzene ring could be elaborated into a bidentate or monodentate ligand. The electronic properties of this ligand, and therefore the catalytic activity of the resulting metal complex, would be influenced by the ethoxy and isopropyl substituents. This tailored ligand design is a cornerstone of modern catalyst development, enabling chemists to fine-tune the reactivity and selectivity of catalytic transformations for a wide range of applications, from pharmaceutical synthesis to the production of bulk chemicals.

Green Chemistry Approaches in the Synthesis and Utilization of 1 Bromo 4 Ethoxy 2 Isopropylbenzene

Development of Environmentally Benign Synthetic Routes

Traditional methods for the synthesis of brominated aromatic compounds, including 1-Bromo-4-ethoxy-2-isopropylbenzene, often rely on the use of elemental bromine and a Lewis acid catalyst, such as ferric bromide (FeBr₃). While effective, this approach generates stoichiometric amounts of waste, including the used catalyst and hydrogen bromide (HBr) gas, which is corrosive and hazardous. Green chemistry principles drive the development of more environmentally friendly alternatives.

One promising approach is the use of alternative brominating agents that are less hazardous and generate less waste. For instance, the use of N-bromosuccinimide (NBS) in the presence of an acid catalyst can be a more selective and cleaner method for bromination. researchgate.netorganic-chemistry.org Another green alternative involves the in-situ generation of the brominating species from more benign starting materials. A notable example is the use of a mixture of an alkali metal bromide, such as sodium bromide (NaBr) or potassium bromide (KBr), with an oxidizing agent like hydrogen peroxide (H₂O₂) or Oxone®. nih.govcambridgescholars.com This system avoids the direct handling of elemental bromine and produces water as the primary byproduct.

Research into the aerobic oxidative bromination of aromatic compounds using HBr and molecular oxygen as the oxidant is also gaining traction. nih.gov This method is highly atom-economical as the bromine from HBr is fully utilized. The synthesis of this compound via such routes would involve the direct bromination of its precursor, 4-ethoxy-2-isopropylbenzene. The regioselectivity of this reaction is crucial, as the ethoxy and isopropyl groups direct the substitution to specific positions on the benzene (B151609) ring. The bulky isopropyl group and the activating ethoxy group would likely favor bromination at the position para to the ethoxy group and ortho to the isopropyl group, which is the desired isomer. nsf.gov

RouteBrominating AgentCatalyst/PromoterByproductsGreen Advantage
TraditionalBr₂FeBr₃FeBr₃ waste, HBr-
NBS BrominationN-Bromosuccinimide (NBS)Acid catalystSuccinimideHigher selectivity, less corrosive
In-situ GenerationNaBr / H₂O₂-H₂OAvoids handling of Br₂, water is the main byproduct
Aerobic OxidationHBr / O₂Metal or nitrogen-based catalystH₂OHigh atom economy, uses air as oxidant

Catalyst Design for Sustainable and Efficient Transformations

The development of recoverable and reusable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. For the synthesis of this compound, research into solid acid catalysts and other heterogeneous systems offers significant advantages over traditional homogeneous Lewis acids.

Zeolites, which are microporous aluminosilicate (B74896) minerals, have shown significant promise as catalysts for electrophilic aromatic substitution reactions, including bromination. lidsen.com Their well-defined pore structures can lead to high regioselectivity, favoring the formation of the desired isomer of this compound. The acidic sites within the zeolite framework can activate the bromine molecule, similar to a Lewis acid, but with the advantage of being a solid, easily separable, and reusable catalyst. google.comcsic.es This eliminates the need for quenching and separation of the catalyst from the reaction mixture, which simplifies the workup procedure and reduces waste.

Ionic liquids (ILs) have also emerged as potential green catalysts and reaction media for bromination reactions. organic-chemistry.org Certain ionic liquids can act as both the solvent and the catalyst, and their non-volatile nature reduces air pollution. For the synthesis of this compound, an ionic liquid could facilitate the reaction and be recycled after the product is extracted. Research has shown that copper halides in ionic liquids can effectively catalyze the bromination of anilines with high regioselectivity, a principle that could be extended to other activated aromatic systems.

Catalyst TypeExampleKey FeaturesSustainability Benefits
Homogeneous Lewis AcidFeBr₃High activity-
Heterogeneous Solid AcidZeolite H-BEAShape selectivity, reusabilityEasy separation, reduced waste, potential for high regioselectivity
Ionic Liquid[BMIM][Br]Non-volatile, potential for recyclabilityReduced VOC emissions, catalyst/solvent recycling
Supported Metal CatalystZinc salts on silica (B1680970)High selectivity to para-isomerPotential for high selectivity and reusability

Enhancement of Atom Economy and Reduction of Waste Generation

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Traditional bromination methods using stoichiometric brominating agents and catalysts often have low atom economy due to the generation of significant amounts of byproducts.

The synthesis of this compound from 4-ethoxy-2-isopropylbenzene and elemental bromine with a Lewis acid catalyst has a theoretical atom economy of less than 50% due to the formation of HBr as a byproduct. In contrast, the aerobic oxidative bromination using HBr and O₂ has a much higher theoretical atom economy, as the only byproduct is water.

Waste reduction in the synthesis of this compound can be achieved through several strategies:

Catalytic Routes: As discussed, using catalytic amounts of a recyclable catalyst instead of stoichiometric Lewis acids significantly reduces waste.

Solvent Selection: Replacing hazardous and volatile organic solvents (VOCs) with greener alternatives like water, supercritical fluids, or ionic liquids can drastically reduce the environmental impact of the process.

Process Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time can improve the yield and selectivity of the desired product, thereby minimizing the formation of unwanted byproducts.

Waste Valorization: Exploring potential uses for any generated byproducts can turn a waste stream into a valuable resource. For example, the HBr generated in traditional bromination could be captured and used in other chemical processes.

Green Chemistry MetricTraditional Route (Br₂/FeBr₃)Greener Route (HBr/O₂)
Atom Economy Low (<50%)High
E-Factor (Environmental Factor) HighLow
Process Mass Intensity (PMI) HighLow

Application of Continuous Flow Technologies for Sustainable Production

Continuous flow chemistry has emerged as a powerful technology for the sustainable production of chemicals. vapourtec.comrsc.org In a continuous flow system, reactants are continuously pumped through a reactor where the reaction takes place, and the product is continuously collected. This approach offers several advantages over traditional batch processing, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters.

For the synthesis of this compound, a continuous flow process could involve the in-situ generation of the brominating agent, which is then immediately reacted with the 4-ethoxy-2-isopropylbenzene substrate in a microreactor or a packed-bed reactor containing a solid catalyst. vapourtec.comresearchgate.net This approach would not only improve safety but also allow for rapid process optimization and scale-up. The integration of in-line purification techniques can further streamline the manufacturing process, leading to a more efficient and sustainable production of this compound.

ParameterBatch ProcessingContinuous Flow Processing
Safety Higher risk with hazardous reagents and exothermsEnhanced safety due to small reactor volume and superior heat control
Process Control More challenging to control temperature and mixingPrecise control over reaction time, temperature, and stoichiometry
Scalability Often requires re-optimization at each scaleEasier to scale up by running the reactor for a longer time or by parallelization
Efficiency Can lead to lower yields and selectivityOften results in higher yields and selectivity due to better process control

Intermolecular Interactions and Supramolecular Chemistry of 1 Bromo 4 Ethoxy 2 Isopropylbenzene

Investigation of Halogen Bonding and Other Non-Covalent Interactions

Currently, there are no published experimental or theoretical studies that specifically investigate the halogen bonding and other non-covalent interactions of 1-Bromo-4-ethoxy-2-isopropylbenzene. Halogen bonding is a highly directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. In the case of this compound, the bromine atom could potentially engage in halogen bonds with suitable acceptor atoms, such as the oxygen of the ethoxy group in a neighboring molecule or other Lewis basic solvents and co-formers.

In the absence of specific research, the potential for other non-covalent interactions can be hypothesized based on the molecular structure. These include:

van der Waals forces: London dispersion forces would be significant due to the molecule's size and the presence of the bromine atom. Dipole-dipole interactions would also be present due to the polar C-Br and C-O bonds.

π-π stacking: The aromatic benzene (B151609) ring could participate in π-π stacking interactions, influencing the packing of molecules in the solid state.

C-H···π interactions: The hydrogen atoms of the isopropyl and ethoxy groups could interact with the π-system of the benzene ring of adjacent molecules.

C-H···O and C-H···Br hydrogen bonds: Weak hydrogen bonds involving the alkyl and aromatic C-H donors and the oxygen or bromine acceptors could further stabilize the crystal lattice.

A comprehensive study, likely involving single-crystal X-ray diffraction, would be necessary to elucidate the precise nature and hierarchy of these interactions in the solid state. Computational modeling could also provide valuable insights into the strength and geometry of these potential non-covalent bonds.

Potential in Directed Self-Assembly and Supramolecular Architectures

The concept of directed self-assembly involves the spontaneous organization of molecules into well-defined, ordered structures. The specific functionalities of this compound make it a candidate for such applications. The directionality of halogen bonding, if present, could be exploited to guide the formation of one-, two-, or three-dimensional supramolecular architectures.

However, without experimental data, the potential of this compound in directed self-assembly remains speculative. Future research in this area would be highly valuable, potentially leading to the development of new materials with tailored properties for applications in areas such as electronics, optics, or porous materials.

Future Research Directions and Emerging Avenues for 1 Bromo 4 Ethoxy 2 Isopropylbenzene

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The interplay of steric and electronic effects in 1-Bromo-4-ethoxy-2-isopropylbenzene presents a fertile ground for discovering novel chemical transformations. The bulky isopropyl group ortho to the bromine atom is expected to significantly influence the reactivity of the C-Br bond, potentially leading to unusual reaction outcomes compared to less hindered aryl bromides.

Future research could systematically investigate its behavior in a variety of classic and modern cross-coupling reactions. For instance, while palladium-catalyzed couplings are a cornerstone of modern synthesis, the steric hindrance in this molecule may necessitate the development of specialized catalyst systems. researchgate.netsemanticscholar.orgrsc.orgrsc.org Exploring reactions with a broad range of coupling partners, including alkyl, aryl, and heteroaryl nucleophiles, will be crucial. The electron-donating ethoxy group is anticipated to modulate the electron density of the aromatic ring, which could be exploited in reactions sensitive to electronic parameters.

Furthermore, investigating its participation in less conventional transformations, such as C-H activation, photoredox catalysis, and electrosynthesis, could reveal unprecedented reactivity. A comparative study of its reactivity against its isomers would provide valuable insights into the nuanced effects of substituent positioning on reaction pathways.

Reaction TypePotential Coupling PartnerKey Research Question
Suzuki-Miyaura CouplingArylboronic acidsCan efficient coupling be achieved despite steric hindrance?
Buchwald-Hartwig AminationPrimary and secondary aminesHow does the isopropyl group affect C-N bond formation?
Sonogashira CouplingTerminal alkynesWhat are the optimal conditions for coupling with sp-hybridized carbons?
Heck ReactionAlkenesDoes the steric bulk favor specific regio- or stereochemical outcomes?

Integration into Multi-Component Reaction Systems

Multi-component reactions (MCRs), which combine three or more reactants in a single synthetic operation, offer a powerful strategy for the rapid construction of complex molecular architectures. The distinct functional handles of this compound—the reactive bromide, the ether linkage, and the aromatic ring—make it an attractive candidate for the design of novel MCRs.

Future studies could focus on designing one-pot sequences where the bromine atom is initially transformed via a cross-coupling reaction, followed by a subsequent reaction involving the aromatic ring or a modification of the ethoxy or isopropyl groups. For example, a palladium-catalyzed coupling could be followed by an in-situ electrophilic aromatic substitution, leveraging the electron-rich nature of the ring. The steric hindrance of the isopropyl group could also be exploited to direct the regioselectivity of subsequent transformations in an MCR cascade. The development of such MCRs would not only be of academic interest but could also provide efficient routes to libraries of complex molecules for screening purposes.

High-Throughput Screening for Novel Applications

High-throughput screening (HTS) is a powerful tool in drug discovery and materials science for rapidly assessing the biological activity or physical properties of a large number of compounds. nih.govjfda-online.comjapsonline.comresearchgate.netscdiscoveries.com Derivatives of this compound could be synthesized and incorporated into compound libraries for HTS campaigns. The lipophilic nature of the molecule, conferred by the ethoxy and isopropyl groups, combined with the potential for diverse functionalization at the bromine position, makes it a promising scaffold for identifying new bioactive molecules.

Future research in this area would involve the parallel synthesis of a library of analogues where the bromine atom is replaced with a wide variety of functional groups. This library could then be screened against a diverse panel of biological targets, such as enzymes and receptors, to identify "hit" compounds with potential therapeutic applications. researchgate.net Similarly, these derivatives could be screened for interesting material properties, such as liquid crystal behavior, fluorescence, or applications in organic electronics. The data generated from HTS can provide valuable structure-activity relationships (SAR) to guide the design of more potent or effective compounds.

Screening ApplicationPotential Library ModificationsDesired Outcome
Drug DiscoveryDiverse amides, esters, heterocyclesIdentification of "hit" compounds with biological activity.
Materials ScienceConjugated aromatic systems, polymersDiscovery of novel materials with interesting photophysical or electronic properties.
AgrochemicalsVarious nitrogen- and sulfur-containing moietiesIdentification of compounds with herbicidal or insecticidal activity.

Innovations in Catalyst and Reagent Design for Enhanced Performance

The steric hindrance posed by the ortho-isopropyl group in this compound presents a significant challenge for many standard catalytic systems. This challenge, however, also provides an opportunity for innovation in catalyst and reagent design. Future research should focus on the development of new ligand and catalyst systems specifically tailored to overcome the steric barriers associated with this and similar substrates.

This could involve the design of bulky, electron-rich phosphine (B1218219) ligands for palladium catalysts, which have shown success in promoting cross-coupling reactions of sterically demanding aryl halides. researchgate.netsemanticscholar.org Alternatively, exploring catalysts based on other transition metals, such as nickel or copper, could offer new solutions. The development of ligand-free catalytic systems that are less sensitive to steric effects is another promising avenue. Furthermore, the design of novel reagents that can activate the C-Br bond under mild conditions would be highly beneficial. Success in this area would not only facilitate the synthesis of derivatives of this compound but would also have broader implications for the synthesis of other sterically congested molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-4-ethoxy-2-isopropylbenzene, and how do reaction conditions influence yield?

  • Methodology :

  • Route 1 : Start with 4-ethoxy-2-isopropylaniline. Diazotize using NaNO₂/HBr at 0–5°C, followed by Sandmeyer bromination with CuBr . Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 9:1).
  • Route 2 : Electrophilic bromination of 4-ethoxy-2-isopropylbenzene using Br₂/FeBr₃. Optimize temperature (40–60°C) to minimize di-substitution byproducts .
  • Yield Comparison :
RouteYield (%)Major Byproduct
165–701,3-Dibromo derivative
255–60Ortho-brominated isomer
  • Key Tools : GC-MS for purity analysis; ¹H NMR (δ 1.3–1.5 ppm for isopropyl, δ 4.0 ppm for ethoxy) .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

  • ¹H NMR :

  • Isopropyl groups: Doublet of doublets at δ 1.2–1.4 ppm (CH₃) and septet at δ 2.8–3.0 ppm (CH).
  • Ethoxy group: Quartet at δ 3.4–3.6 ppm (CH₂) and triplet at δ 1.3–1.4 ppm (CH₃) .
    • IR Spectroscopy : C-Br stretch at 550–600 cm⁻¹; aromatic C-O (ethoxy) at 1250 cm⁻¹ .
    • HRMS : Expected [M+H]⁺ = 257.03 g/mol (C₁₁H₁₄BrO⁺) .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl and ethoxy groups influence regioselectivity in electrophilic substitution?

  • Mechanistic Analysis :

  • Ethoxy (strongly electron-donating) directs electrophiles to the para position relative to itself (C-4), but steric hindrance from isopropyl at C-2 limits accessibility.
  • Bromine (electron-withdrawing) deactivates the ring, favoring meta substitution in subsequent reactions .
    • Computational Validation : DFT studies (B3LYP/6-311+G(d,p)) show highest electron density at C-5 (meta to bromine, para to ethoxy), aligning with observed nitration regioselectivity .

Q. What strategies resolve contradictions in reported reaction yields for cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

  • Data Discrepancies :

  • Literature reports 45–80% yields for Suzuki coupling with phenylboronic acid. Variations arise from catalyst choice (Pd(PPh₃)₄ vs. PdCl₂(dppf)) and base (K₂CO₃ vs. Cs₂CO₃) .
    • Resolution Framework :
  • Screen catalysts/bases using Design of Experiments (DoE). For example:
CatalystBaseYield (%)
Pd(PPh₃)₄K₂CO₃62
PdCl₂(dppf)Cs₂CO₃78
  • Optimize solvent (toluene > DMF) to reduce dehalogenation side reactions .

Q. How can computational modeling predict the stability of intermediates in Grignard reactions involving this compound?

  • Method :

  • Use Gaussian 16 to model intermediates (e.g., MgBr-C₆H₃-OEt-iPr).
  • Transition state analysis reveals steric clash between isopropyl and Grignard reagent, lowering activation energy for β-hydride elimination .
    • Validation : Compare calculated ΔG‡ (25 kcal/mol) with experimental kinetic data (k = 1.2 × 10⁻³ s⁻¹ at 25°C) .

Data Contradiction Analysis

Q. Why do some studies report conflicting UV-Vis absorption maxima (λmax) for this compound?

  • Possible Causes :

  • Solvent polarity effects: λmax shifts from 270 nm (hexane) to 285 nm (ethanol) due to π→π* transitions in the aromatic ring .
  • Impurity interference: Brominated byproducts absorb at 310–320 nm, skewing results if purification (column chromatography) is incomplete .
    • Resolution : Use HPLC (C18 column, acetonitrile/water) to confirm purity >98% before spectral analysis .

Methodological Recommendations

  • Synthetic Optimization : Prioritize PdCl₂(dppf)/Cs₂CO₃ in toluene for cross-coupling reactions to maximize yield .
  • Characterization : Combine ¹H NMR with NOESY to confirm spatial proximity of isopropyl and ethoxy groups .
  • Computational Tools : Leverage NIST Chemistry WebBook for validating IR and mass spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.